molecular formula C21H14F3N3S B2655088 N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688356-02-7

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2655088
CAS No.: 688356-02-7
M. Wt: 397.42
InChI Key: PTEKSBQNDBQRGE-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine: is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of fluorine atoms on the phenyl rings and a sulfanyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-difluorophenyl)methyl]-3-fluoroaniline
  • N-[(3,4-difluorophenyl)methyl]-3,4-difluoroaniline

Uniqueness

N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is unique due to its specific combination of fluorine atoms and the sulfanyl group attached to the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3S/c22-14-5-3-4-13(10-14)12-28-21-26-19-7-2-1-6-16(19)20(27-21)25-15-8-9-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEKSBQNDBQRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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